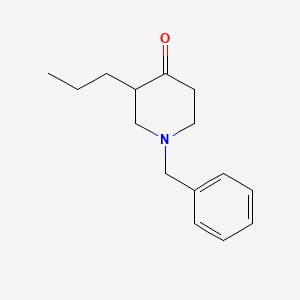

1-Benzyl-3-propylpiperidin-4-one

Description

1-Benzyl-3-propylpiperidin-4-one is a piperidin-4-one derivative featuring a benzyl group at the 1-position and a propyl substituent at the 3-position. Piperidin-4-one scaffolds are widely studied in medicinal chemistry due to their versatility in synthesizing bioactive molecules, including central nervous system (CNS) agents and enzyme inhibitors. These compounds differ primarily in substituent type and position, which critically influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-benzyl-3-propylpiperidin-4-one |

InChI |

InChI=1S/C15H21NO/c1-2-6-14-12-16(10-9-15(14)17)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 |

InChI Key |

LREIAPHWNGPAPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CN(CCC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Research indicates that 1-Benzyl-3-propylpiperidin-4-one interacts with neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. These interactions suggest potential applications in managing neurological disorders such as:

- Depression : Modulating serotonin levels may alleviate depressive symptoms.

- Anxiety : By affecting neurotransmitter release, it could provide anxiolytic effects.

Studies have shown that compounds similar to this compound can significantly impact mood regulation by altering neurotransmitter dynamics .

Neurological Disorders

The psychoactive properties of this compound make it a candidate for exploring treatments for:

- Alzheimer's Disease : Analogues of this compound have been investigated for their acetylcholinesterase inhibitory activity, which is crucial for managing Alzheimer's symptoms .

Potential Drug Development

The compound serves as a scaffold for developing new drugs targeting various receptors in the central nervous system. Its structural modifications can lead to derivatives with enhanced potency or selectivity for specific targets, such as histamine receptors or dopamine receptors .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct pharmacological profiles:

| Compound Name | Key Features | Distinctions |

|---|---|---|

| 1-Benzylpiperidin-3-amine | Lacks propylamine group; different pharmacological effects | Altered psychoactive properties |

| N-Propylpiperidin-3-amine | Lacks benzyl group; changes reactivity | Different interaction profiles |

| 1-Benzyl-N-methylpiperidin-3-amine | Substitutes propylamine with methylamine | Affects psychoactive effects |

| 1-Benzyloxycarbonyl-piperidine | Contains an additional benzyloxycarbonyl moiety | Variations in solubility and reactivity |

The unique combination of both benzyl and propylamine groups in this compound allows for specific interactions with molecular targets not observed in other similar compounds, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental setups:

- Acetylcholinesterase Inhibition : Research demonstrated that derivatives of this compound exhibit potent inhibition of acetylcholinesterase, suggesting potential use in Alzheimer's treatment .

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter release indicate significant modulation of dopamine and serotonin levels, which are critical for mood regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-Benzyl-3-propylpiperidin-4-one with similar compounds:

*Molecular weight calculated based on structural similarity to analogs.

Key Observations :

Acute Hazards

- 1-Benzyl-3,3-dimethylpiperidin-4-one : Classified under H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Immediate first-aid measures include thorough rinsing of eyes/skin and medical consultation .

- Benzyl 4-aminopiperidine-1-carboxylate: No comprehensive toxicological data available, emphasizing the need for precautionary handling .

Recommendations :

- Prioritize toxicological studies on this compound to address data gaps.

- Explore its utility in targeted drug discovery, leveraging insights from structurally related compounds.

Preparation Methods

Reaction Mechanism and General Procedure

A high-yielding route involves the double aza-Michael addition of amines to divinyl ketones, forming the piperidin-4-one scaffold. For 1-benzyl-3-propylpiperidin-4-one , the protocol entails:

-

Synthesis of Divinyl Ketones : Propyl-substituted divinyl ketones (e.g., 7b ) are prepared via Grignard addition of vinylmagnesium bromide to α,β-unsaturated aldehydes, followed by oxidation with MnO₂ or DDQ.

-

Cyclization with Benzylamine : The divinyl ketone reacts with benzylamine in acetonitrile/water (3:1) at 16°C, followed by refluxing at 95°C for 1.5 h. Sodium bicarbonate facilitates deprotonation, enabling nucleophilic attack and cyclization.

Table 1: Yields of 3-Substituted Piperidin-4-ones via Cyclization

| Entry | R (Substituent) | Yield (%) | Ratio (3- vs. 2-substituted) |

|---|---|---|---|

| 1 | Propyl | 36 | 1.4:1.0 |

| 2 | Phenyl | 79 | 2.6:1.0 |

The propyl variant exhibits moderate yields (36%) due to steric hindrance during cyclization. Optimizing solvent polarity (e.g., DMF) or using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) may enhance regioselectivity.

Alkylation of Piperidin-4-one Derivatives

Direct Propylation via Grignard Reagents

Introducing the propyl group at C3 requires selective alkylation of 1-benzylpiperidin-4-one. A two-step approach is employed:

Key Considerations:

-

Regioselectivity : Steric effects favor alkylation at C3 over C2.

-

Yield Optimization : Using anhydrous DMF and low temperatures (−78°C) minimizes side reactions.

Reductive Amination of 4-Oxo Intermediates

Hydrogenation of Tetrahydropyridinium Salts

A patent-pending method reduces tetrahydropyridin-4-ylidene ammonium salts (I ) to piperidin-4-ones (II ) using LiAlH₄ or Red-Al®. For 1-benzyl-3-propyl derivatives:

Advantages:

Wittig Reaction and Hydrolysis

Aldehyde Intermediate Strategy

Chiral 2-substituted piperidones are synthesized via Wittig reactions, adaptable for 3-propyl derivatives:

Table 2: Hydrolysis Conditions and Yields

| Entry | Acid Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1.6 M HCl | 25 | 68 |

| 2 | 2.0 M HCl | 40 | 84 |

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Benzyl-3-propylpiperidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthetic approach involves alkylation and condensation reactions. For example, 1-Benzylpiperidin-4-one derivatives can be modified via nucleophilic substitution using propyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (e.g., 60–80°C), and catalyst choice (e.g., phase-transfer catalysts). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Yield discrepancies between batches often stem from incomplete removal of byproducts; column chromatography or recrystallization is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidinone carbonyl (δ ~210 ppm in ¹³C), and propyl chain resonances (δ 0.9–1.6 ppm for CH₃ and CH₂ groups). Anomalies in splitting patterns may indicate stereochemical impurities .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone group.

- MS : Molecular ion peaks (e.g., m/z 245 for C₁₅H₂₁NO) and fragmentation patterns (e.g., loss of benzyl or propyl groups) validate the structure .

Q. What preliminary pharmacological screening strategies are suitable for evaluating this compound?

- Methodological Answer : Initial screening involves in vitro assays targeting receptors commonly modulated by piperidine derivatives, such as opioid or sigma receptors. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) and measure IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) assess safety margins. Structural analogs like carfentanil derivatives suggest potential CNS activity, but stereochemistry must be verified via chiral HPLC to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from inaccurate force field parameters in molecular docking. Re-optimize the compound’s conformation using density functional theory (DFT) at the B3LYP/6-31G* level to refine electrostatic potentials. Validate docking results with experimental mutagenesis (e.g., Ala-scanning of receptor binding pockets) . If bioactivity is lower than predicted, assess membrane permeability via PAMPA assays or evaluate metabolic stability using liver microsomes .

Q. What strategies are effective for analyzing anisotropic displacement parameters in X-ray crystallography of this compound derivatives?

- Methodological Answer : Anisotropic anomalies in thermal ellipsoids may indicate disorder or lattice strain. Use SHELXL for refinement and apply restraints (e.g., SIMU/DELU) to stabilize atomic displacement parameters. Compare with WinGX/ORTEP visualizations to identify outliers. If unresolved, collect higher-resolution data (≤1.0 Å) or employ twinning detection (e.g., ROTAX in PLATON) .

Q. How can synthetic routes be adapted for high-throughput automation while maintaining stereochemical integrity?

- Methodological Answer : Utilize flow chemistry platforms with immobilized catalysts (e.g., Pd/C for hydrogenation) to minimize manual handling. For stereocontrol, integrate chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Monitor enantiomeric excess via chiral GC or SFC. Automated systems like Capsule-Based Synthesizers enable precise reagent dosing and reaction quenching, critical for preserving labile intermediates .

Q. What experimental designs are recommended to investigate structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or substituted benzyl groups (e.g., 4-F, 4-NO₂).

- Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity.

- Crystallographic Studies : Resolve binding modes via protein-ligand X-ray structures (e.g., with κ-opioid receptors). Cross-validate with molecular dynamics simulations (100 ns trajectories) to assess binding pocket flexibility .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR and MS data for this compound?

- Methodological Answer : Contradictions may arise from isotopic impurities or ion suppression in MS. For NMR, ensure deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆ shifts) and calibrate referencing (e.g., TMS at 0 ppm). For MS, switch ionization modes (ESI vs. APCI) to reduce adduct formation. Cross-check with high-resolution MS (HRMS) to confirm molecular formula .

Tables for Key Data

| Spectroscopic Benchmark | Expected Value | Evidence Source |

|---|---|---|

| ¹³C NMR (Carbonyl) | δ 208–210 ppm | |

| IR (C=O Stretch) | 1680–1700 cm⁻¹ | |

| HRMS (M+H⁺) | 246.1592 (C₁₅H₂₁NO⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.